![molecular formula C18H14F6N4 B2432679 5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 338791-63-2](/img/structure/B2432679.png)
5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups, a piperazine ring, and a pyridinecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-(trifluoromethyl)phenylpiperazine with 2-chloro-5-(trifluoromethyl)pyridinecarbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s trifluoromethyl groups impart hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, while the piperazine ring provides structural flexibility. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)phenyl-2-furoic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to the combination of trifluoromethyl groups, a piperazine ring, and a pyridinecarbonitrile moiety. This combination imparts distinct physicochemical properties, such as high lipophilicity, thermal stability, and specific binding interactions, which are not commonly found in other similar compounds.
Biological Activity
The compound 5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile represents a novel class of pharmaceutical agents with potential therapeutic applications. Its unique trifluoromethyl and piperazine moieties suggest a diverse range of biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in cellular signaling pathways. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating psychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The piperazine moiety enhances affinity for dopamine D2 and D3 receptors, suggesting potential applications in treating schizophrenia and other dopaminergic disorders.
- Serotonin Receptor Interaction : The compound may also exhibit activity at serotonin receptors, which could contribute to its antidepressant effects.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit certain enzymes involved in cancer cell proliferation, although specific targets remain to be fully elucidated.
Antidepressant Effects
A study highlighted the antidepressant-like effects of similar compounds based on their ability to improve mitochondrial function and synaptic plasticity. While specific data on our compound is limited, the structural similarities suggest a potential for similar outcomes .
Anticancer Properties
Research into related compounds has shown promising anticancer activity. For instance, compounds with similar trifluoromethyl substitutions have demonstrated significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
The reported IC50 values for these compounds ranged from 0.30 µM to 49.85 µM, indicating potent growth inhibition .
Case Studies
Several case studies have investigated the pharmacological profiles of compounds structurally related to our target compound.
- Dopaminergic Activity : A study on a related piperazine derivative demonstrated high affinity for the D3 receptor, suggesting that modifications can enhance receptor selectivity and potency .
- Antitumor Activity : Another investigation into trifluoromethyl-substituted compounds revealed significant apoptosis induction in cancer cells, correlating with increased expression of pro-apoptotic factors .
- Diabetes Management : A novel series of beta-amino amides incorporating similar structures were evaluated as DPP-IV inhibitors for type 2 diabetes treatment, showcasing their versatility beyond psychiatric applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N4/c19-17(20,21)12-2-1-3-14(8-12)27-4-6-28(7-5-27)16-9-13(18(22,23)24)11-26-15(16)10-25/h1-3,8-9,11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZMRWZGGRKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C(N=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.